N-Nitroso Sarcosine Methyl Ester

Description

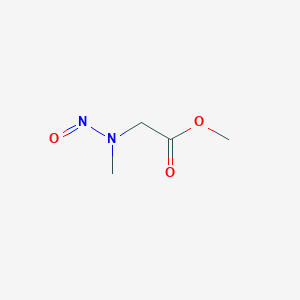

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[methyl(nitroso)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-6(5-8)3-4(7)9-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWQTFSANJGRHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)OC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199906 | |

| Record name | Glycine, N-methyl-N-nitroso-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51938-19-3 | |

| Record name | Glycine, N-methyl-N-nitroso-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051938193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-N-nitroso-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Properties of N-Nitroso Sarcosine Methyl Ester

Abstract

This technical guide provides a comprehensive overview of N-Nitroso Sarcosine Methyl Ester (NSME), a compound of significant interest in toxicology and cancer research. As a member of the N-nitrosamine class, NSME is recognized for its carcinogenic properties and serves as a critical model compound for studying the mechanisms of chemical carcinogenesis. This document details its molecular structure, including the phenomenon of Z/E isomerism, methods of synthesis, and thorough characterization by modern spectroscopic techniques. Furthermore, it outlines essential safety and handling protocols, discusses its chemical reactivity, and reviews its primary application in research settings. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound.

Introduction: The Significance of N-Nitroso Compounds

N-nitrosamines are a class of chemical compounds characterized by a nitroso group (-N=O) bonded to an amine nitrogen. They have been the subject of intense scientific scrutiny for decades due to their potent carcinogenic activity across numerous animal species.[1][2] The formation of these compounds can occur under acidic conditions, such as those in the human stomach, from the reaction of secondary or tertiary amines with a nitrosating agent like sodium nitrite, which is commonly used as a food preservative.[3] this compound (CAS 51938-19-3) is the methyl ester derivative of N-nitrososarcosine, a compound found in some cured meats and tobacco products. The esterification to NSME makes the compound more lipophilic and alters its biological properties, making its study essential for a complete understanding of nitrosamine toxicology.

Molecular Structure and Isomerism

The fundamental structure of this compound is derived from the amino acid sarcosine (N-methylglycine). The key structural features are a central nitrogen atom bonded to a methyl group, a methylene-ester group, and a nitroso group.

// Define nodes for atoms N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; C1 [label="H₃C", pos="-1.2,-0.1!", fontcolor="#202124"]; C2 [label="CH₂", pos="0,1.8!", fontcolor="#202124"]; N2 [label="N", pos="1.2,0.1!", fontcolor="#EA4335"]; O1 [label="O", pos="2.1,0.6!", fontcolor="#EA4335"]; C3 [label="C", pos="-0.5,3.0!", fontcolor="#202124"]; O2 [label="O", pos="-0.5,4.1!", fontcolor="#EA4335"]; O3 [label="O", pos="0.6,2.8!", fontcolor="#202124"]; C4 [label="CH₃", pos="1.1,3.9!", fontcolor="#202124"];

// Define edges for bonds edge [color="#202124"]; N1 -- C1; N1 -- C2; N1 -- N2; N2 -- O1 [style=double]; C2 -- C3; C3 -- O2 [style=double]; C3 -- O3; O3 -- C4; }

Caption: 2D Chemical Structure of this compound.

The Critical Aspect of Z/E Isomerism

A crucial feature of N-nitrosamines is the restricted rotation around the N-N bond due to its partial double-bond character. This phenomenon arises from the delocalization of the lone pair of electrons on the amine nitrogen into the N=O pi-system. The consequence is the existence of two distinct geometric isomers, designated as Z (zusammen) and E (entgegen), which can coexist in equilibrium.

This isomerism has profound implications for the compound's spectroscopic signature, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, where it results in the appearance of two distinct sets of signals for the atoms near the nitroso group. The relative populations of the Z and E isomers are influenced by factors such as solvent polarity and temperature.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. This data is essential for its handling, purification, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 51938-19-3 | [4] |

| Molecular Formula | C₄H₈N₂O₃ | [4] |

| Molecular Weight | 132.12 g/mol | [4] |

| Boiling Point | 325.1 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.29 g/cm³ (Predicted) | [4] |

| Flash Point | 150.4 °C (Predicted) | [5] |

| Appearance | Expected to be a pale yellow oil or solid | General knowledge |

| SMILES | CN(CC(=O)OC)N=O | [4] |

| Synonyms | Methyl N-methyl-N-nitrosoglycine, Methyl N-Nitrososarcosinate | [4][5] |

Synthesis of this compound

The synthesis of NSME is most commonly achieved through the N-nitrosation of its precursor, sarcosine methyl ester. This reaction is a classic example of electrophilic substitution on a secondary amine.

Caption: General workflow for the synthesis of NSME.

Detailed Experimental Protocol

This protocol is adapted from established methods for the nitrosation of secondary amines and should only be performed by trained personnel in a designated laboratory fume hood with appropriate personal protective equipment.

Materials:

-

Sarcosine methyl ester hydrochloride

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Ice

Procedure:

-

Preparation of Amine Salt Solution: Dissolve sarcosine methyl ester hydrochloride (1 equivalent) in deionized water in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice-water bath to 0-5 °C.

-

Acidification: Slowly add concentrated HCl to the solution to ensure a highly acidic environment (pH 1-2). Causality: The nitrosating agent, nitrous acid (HONO), is formed in situ from the protonation of sodium nitrite. This reaction is most efficient under strongly acidic conditions.

-

Nitrosation: Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water. Add this solution dropwise to the cold, stirring amine solution over 30 minutes, ensuring the temperature remains below 5 °C. Causality: The dropwise addition and low temperature are critical to control the exothermic reaction and prevent the decomposition of the unstable nitrous acid.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with dichloromethane (3 x volume of aqueous phase). Causality: NSME is an organic compound with limited water solubility and will partition into the organic layer.

-

Washing: Combine the organic extracts and wash sequentially with cold deionized water and then with a saturated sodium bicarbonate solution until effervescence ceases. This neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid should be purified, typically by column chromatography on silica gel, to yield the pure this compound.

Spectroscopic Characterization

Definitive structural confirmation of NSME relies on a combination of spectroscopic methods. The presence of Z/E isomers is a key feature to identify.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to Z/E isomerism, the ¹H and ¹³C NMR spectra are expected to show two sets of signals. The signals for nuclei closer to the N-N=O moiety (the N-CH₃ and N-CH₂ groups) will show the most significant separation in chemical shifts between the two isomers.

-

¹H NMR (Predicted):

-

N-CH₃: Two singlets are expected, one for each isomer.

-

N-CH₂: Two singlets are expected.

-

O-CH₃: Two singlets, likely with very similar chemical shifts, may appear as a single broadened peak or two closely spaced peaks.

-

-

¹³C NMR (Predicted):

-

C=O (Ester): Two signals are expected in the carbonyl region (~165-175 ppm).

-

N-CH₂: Two signals.

-

O-CH₃: Two signals.

-

N-CH₃: Two signals.

-

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of N-nitrosamines reveals characteristic fragmentation patterns.[6][7]

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 132) should be observable.

-

Loss of Nitroso Group: A prominent peak at M-30 (m/z = 102) due to the loss of the •NO radical is a hallmark of nitrosamines.

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the amine nitrogen is a common pathway. For NSME, this would lead to the loss of the methoxycarbonyl radical (•COOCH₃), resulting in a fragment at m/z = 73.

-

m/z 30: A peak at m/z = 30, corresponding to the [NO]⁺ ion, is often observed.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1740-1750 cm⁻¹ .

-

N=O Stretch (Nitroso): A strong absorption band is expected in the region of 1430-1480 cm⁻¹ .

-

C-O Stretch (Ester): A strong band is expected around 1200-1250 cm⁻¹ .

-

N-N Stretch: A medium intensity band is expected around 1050-1100 cm⁻¹ .

Chemical Reactivity and Stability

-

Light Sensitivity: Like many nitroso compounds, NSME is expected to be sensitive to UV light, which can cause decomposition.[1] It should be stored in amber vials or protected from light.

-

Thermal Decomposition: At elevated temperatures, N-nitrososarcosine is known to decarboxylate to form the highly volatile and carcinogenic N-nitrosodimethylamine.[1] While the ester is more stable, thermal decomposition is still a consideration.

-

Hydrolysis: The ester functional group is susceptible to hydrolysis back to the parent carboxylic acid (N-nitrososarcosine) under either acidic or basic conditions.

Safety, Handling, and Disposal

WARNING: this compound is a suspected carcinogen and should be handled with extreme caution.

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Nitrile or other chemically resistant gloves are mandatory. Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield must be worn.

-

Lab Coat: A buttoned lab coat is required.

-

-

Storage: Store in a cool, dry, well-ventilated area, protected from light, and in a tightly sealed container. Store away from strong oxidizing agents.

-

Disposal: All waste containing NSME, including contaminated labware, must be disposed of as hazardous chemical waste according to institutional and governmental regulations. Do not dispose of down the drain.

Applications in Research

The primary application of this compound is as a tool in biomedical research. Its carcinogenic properties are utilized to induce tumors in animal models, allowing scientists to study:

-

The molecular mechanisms of chemical carcinogenesis.

-

The metabolic activation pathways of nitrosamines.

-

The efficacy of potential chemopreventive agents.

Its use as a standard for analytical method development, particularly in the food and environmental sciences for detecting nitrosamine contamination, is also a key application.

Conclusion

This compound is a structurally interesting and biologically potent molecule. Its defining feature is the Z/E isomerism arising from restricted N-N bond rotation, which dictates its spectroscopic properties. A comprehensive understanding of its synthesis, characterization, and reactivity is paramount for its safe and effective use in research. As the study of N-nitrosamines continues to be a priority in public health and drug safety, a thorough technical knowledge of model compounds like NSME remains indispensable for the scientific community.

References

-

Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry, 5(6), 395–408. Available from: [Link]

-

Lijinsky, W., Keefer, L., Conrad, E., & Van de Bogart, R. (1972). Nitrosation of tertiary amines and some biologic implications. Journal of the National Cancer Institute, 49(5), 1239–1249. Available from: [Link]

-

Chemical-Suppliers.com. (n.d.). N-Nitrososarcosine Methyl Ester. Retrieved January 12, 2026, from [Link]

-

Oak Ridge National Laboratory. (1976). Mass Spectra of N-Nitroso Compounds. (ORNL/TM-5500). Available from: [Link]

-

Lijinsky, W., Conrad, E., & Van de Bogart, R. (1972). Carcinogenic nitrosamines formed by drug-nitrite interactions. Nature, 239(5368), 165–167. Available from: [Link]

-

Chemsrc.com. (n.d.). N-Nitrososarcosine Methyl Ester. Retrieved January 12, 2026, from [Link]

-

Nature Portfolio. (1972). Carcinogenic Nitrosamines formed by Drug/Nitrite Interactions. Nature, 239(5368). Available from: [Link]

-

Rickert, D. E., & Fouts, J. R. (2021). Stereospecific Response of E / Z -isomers of N -Nitrososarcosine in LC–ESI–MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

-

ApSimon, J. W., & Cooney, J. D. (2013). Some Aspects of the Mass Spectra of N-Nitrosamines. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). N-Nitrososarcosine. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

-

Nitrosamines Exchange Community. (2024). N-nitrososarcosine limit. Retrieved January 12, 2026, from [Link]

-

Klapötke, T. M., Krumm, B., & Scharf, R. (2016). N-Nitrosarcosine: An Economic Precursor for the Synthesis of New Energetic Materials. Chemistry – An Asian Journal, 11(21), 3134–3144. Available from: [Link]

Sources

- 1. N-Nitrososarcosine | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-nitrososarcosine limit - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 3. Nitrosation of tertiary amines and some biologic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Nitrososarcosine Methyl Ester | CAS 51938-19-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. N-Nitrososarcosine Methyl Ester | CAS#:51938-19-3 | Chemsrc [chemsrc.com]

- 6. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

A Comprehensive Technical Guide to the Synthesis of N-Nitroso Sarcosine Methyl Ester for Research Applications

This document provides an in-depth guide for the laboratory-scale synthesis of N-Nitroso Sarcosine Methyl Ester, a compound of significant interest in toxicological and cancer research. As an N-nitrosamine, this compound is classified as a probable human carcinogen and requires meticulous handling and adherence to stringent safety protocols. This guide is intended for researchers, scientists, and drug development professionals with a strong background in synthetic organic chemistry and laboratory safety practices.

The narrative herein is structured to provide not just a procedural outline, but a causal understanding of the experimental choices, ensuring a self-validating and reproducible protocol grounded in established chemical principles.

Foreword: The Critical Importance of Safety

N-nitrosamines are a class of compounds reasonably anticipated to be human carcinogens.[1] Exposure can occur through inhalation, dermal contact, and ingestion. Consequently, all operations involving the handling of this compound, its precursors, and any contaminated materials must be performed with the highest degree of caution.

Mandatory Safety Protocols:

-

Engineering Controls: All procedures, including weighing, solution preparation, and the reaction itself, must be conducted within a certified chemical fume hood to prevent inhalation of volatile compounds or aerosols.[2][3]

-

Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, double nitrile rubber gloves, and CSA-approved safety glasses.

-

Waste Disposal: All contaminated materials (glassware, gloves, wipes, etc.) must be disposed of as hazardous waste according to institutional and regulatory guidelines.[3]

-

Decontamination: Work surfaces and equipment should be decontaminated after use.[3]

Personnel who are pregnant, breastfeeding, or trying to conceive should consult with occupational health professionals before handling N-nitrosamines. A thorough review of the Safety Data Sheet (SDS) for all chemicals is mandatory before beginning any work.[2]

The Chemistry of N-Nitrosation

The synthesis of this compound is a classic example of N-nitrosation of a secondary amine. The parent compound, sarcosine methyl ester, possesses a secondary amine group that is susceptible to reaction with a nitrosating agent.

Reaction Principle: The most common method involves the reaction of sarcosine methyl ester with a source of the nitrosonium ion (NO⁺). This is typically generated in situ from sodium nitrite (NaNO₂) under acidic conditions. The acid (e.g., HCl) protonates the nitrite ion to form nitrous acid (HNO₂), which then can further react to produce dinitrogen trioxide (N₂O₃) or the nitrosonium ion, the key electrophilic species in the reaction.[4]

The overall transformation is as follows:

Caption: Step-by-step workflow for the synthesis of this compound.

-

Preparation of Amine Solution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve 5.00 g (1.0 eq) of sarcosine methyl ester hydrochloride in 50 mL of deionized water.

-

Cooling: Place the flask in an ice-water bath and stir until the internal temperature reaches 0-5 °C. Maintaining a low temperature is critical to minimize side reactions and prevent the decomposition of nitrous acid.

-

Preparation of Nitrite Solution: In a separate beaker, dissolve 2.72 g (1.1 eq) of sodium nitrite in 25 mL of deionized water.

-

Nitrosation Reaction: Transfer the sodium nitrite solution to a dropping funnel. Add the solution dropwise to the vigorously stirred, cold amine solution over 30-45 minutes. The rate of addition must be controlled to ensure the internal temperature does not exceed 5 °C. A slight molar excess of nitrite ensures complete conversion of the amine.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.

-

Work-up and Extraction: Transfer the reaction mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). The product is more soluble in the organic solvent.

-

Washing: Combine the organic extracts. Wash the combined organic layer sequentially with 50 mL of deionized water and 50 mL of brine. This removes any remaining water-soluble impurities.

-

Drying: Dry the dichloromethane solution over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is typically obtained as a pale yellow oil.

Purification and Characterization

The crude product often requires further purification to be suitable for research applications.

Purification

Employing robust purification techniques is essential to remove unreacted starting materials and side products. [5]* Column Chromatography: This is the most effective method for purifying this compound. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) is typically used. The exact solvent system should be determined by thin-layer chromatography (TLC) analysis.

Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of complex mixtures and pure compounds. [6]The spectra of N-nitrosamines are often complicated by the presence of (E) and (Z) conformers due to restricted rotation around the N-N bond, which can result in two sets of signals for the same compound. [1][7]* Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the molecular weight of the product (C₄H₈N₂O₃, MW: 132.12 g/mol ). [8][9]Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of N-nitrosamines. [10]* UV Spectroscopy: N-nitrosamines exhibit characteristic UV absorption maxima. N-Nitrososarcosine, the parent acid, shows maxima at approximately 234 nm and 337 nm. [1]

Conclusion

The synthesis of this compound is a well-defined process that requires a disciplined approach to laboratory practice, particularly concerning safety. By understanding the chemical principles behind the nitrosation reaction and adhering strictly to the detailed protocol and safety measures, researchers can reliably produce this compound for their studies. The importance of proper purification and rigorous analytical characterization cannot be overstated in ensuring the quality and validity of subsequent research findings.

References

-

GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH . Western University.

-

Nitrosamines Standard (1X1 mL) - Safety Data Sheet .

-

The mechanism of the nitrosation of α-amino acids: evidence for an intramolecular pathway . Sílice.

-

Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N-Nitrosodiethylamine (DEN) . (2018-06-22).

-

N-Nitrososarcosine | C3H6N2O3 | CID 25811 . PubChem, NIH.

-

Mitigating N-nitroso Impurities in the API Manufacturing Process . Aquigen Bio Sciences.

-

This compound [51938-19-3] . CliniSciences.

-

N-Nitrososarcosine Methyl Ester CAS#: 51938-19-3 . ChemicalBook.

-

N-Nitrososarcosine Methyl Ester . ChemicalBook.

-

Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry . Analytical Methods (RSC Publishing).

-

NMR-spectroscopic analysis of mixtures: from structure to function . PMC, NIH.

-

Determination of N-Nitrososarcosine (NSAR) in tobacco . CORESTA.

-

The nitrosation of amino acids (sarcosine, proline and 4-hydroxyproline) was investigated in model experiments .

Sources

- 1. N-Nitrososarcosine | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. lsuhsc.edu [lsuhsc.edu]

- 4. The mechanism of the nitrosation of α-amino acids: evidence for an intramolecular pathway | Publicación [silice.csic.es]

- 5. Mitigating N-nitroso Impurities in the API Manufacturing Process [aquigenbio.com]

- 6. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. coresta.org [coresta.org]

- 8. N-Nitrososarcosine Methyl Ester CAS#: 51938-19-3 [m.chemicalbook.com]

- 9. N-Nitrososarcosine Methyl Ester | 51938-19-3 [chemicalbook.com]

- 10. Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to N-Nitroso Sarcosine Methyl Ester: Chemical Properties, Stability, and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

N-Nitroso Sarcosine Methyl Ester, also known as methyl 2-[methyl(nitroso)amino]acetate, is a member of the N-nitrosamine class of compounds. N-nitrosamines are of significant interest to the scientific and pharmaceutical communities due to their classification as probable human carcinogens by the International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP).[1] The formation of N-nitrosamines can occur when secondary or tertiary amines react with a nitrosating agent, such as nitrite salts, under acidic conditions.[2] Given the prevalence of amine-containing functionalities in active pharmaceutical ingredients (APIs) and the use of nitrites as preservatives, the potential for the formation of N-nitrosamine impurities is a critical concern in drug development and manufacturing. This guide provides a comprehensive overview of the chemical properties and stability of this compound, along with expert insights into its handling and analytical determination, to support researchers in navigating the challenges associated with this compound.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling, analytical method development, and the prediction of its environmental fate.

Molecular Structure and Identification

-

Chemical Name: Methyl 2-[methyl(nitroso)amino]acetate

-

Synonyms: N-Nitrososarcosine Methyl Ester, Methyl N-methyl-N-nitrosoglycine, Methyl N-Nitrososarcosinate[3]

-

CAS Number: 51938-19-3[3]

-

Molecular Formula: C₄H₈N₂O₃[3]

-

Molecular Weight: 132.12 g/mol [3]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Appearance | Not explicitly stated, but related N-nitrosamines are often pale yellow oils or solids. | General Knowledge |

| Density | 1.29 g/cm³ | [3][4] |

| Boiling Point | 325.1 °C at 760 mmHg | [3][4] |

| Flash Point | 150.4 °C | [3][4] |

| Melting Point | Not Available | [3] |

Stability and Decomposition Pathways

The stability of this compound is a critical parameter influencing its storage, handling, and potential for degradation into other compounds. The N-nitroso moiety is known to be labile under certain conditions.

General Stability Considerations for N-Nitrosamines

N-nitroso compounds, as a class, exhibit sensitivities to light, heat, and acidic conditions.[5] The stability of a particular N-nitrosamine is influenced by its molecular structure.

Hydrolytic Stability

-

Ester Hydrolysis: Carboxylic acid esters are susceptible to hydrolysis, which can be catalyzed by acid or base, to yield the corresponding carboxylic acid and alcohol.[6] In this case, hydrolysis of the methyl ester would yield N-Nitrososarcosine and methanol. The rate of hydrolysis is dependent on pH and temperature.[7]

-

N-Nitroso Group Stability: The N-nitroso group can also be cleaved under certain conditions. For the related compound N-Nitrososarcosine (the free acid), instability in aqueous solution has been observed.[8] While nitrosamines are generally stable in acidic solutions, acid-catalyzed denitrosation can occur.[9][10]

Photochemical Stability

N-nitrosamines are known to be sensitive to ultraviolet (UV) light.[11] Photolytic degradation typically involves the cleavage of the N-NO bond.[12][13] The photodegradation of N-nitrosamines in aqueous solutions is influenced by pH, with lower pH generally favoring degradation.[4] The process can lead to the formation of various degradation products, including the corresponding secondary amine and nitric oxide.[3]

Caption: Simplified workflow of the photochemical decomposition of this compound.

Thermal Stability

Information on the thermal decomposition of this compound is limited. However, the related compound, N-Nitrososarcosine, partially decarboxylates upon heating to form the potent carcinogen N-nitrosodimethylamine (NDMA).[8] It is plausible that the methyl ester could also undergo thermal degradation, potentially leading to the formation of various volatile and non-volatile products. The thermal decomposition of nitrosamines can be base-catalyzed and is highly temperature-dependent.[14]

Caption: Potential thermal decomposition pathway of this compound.

Analytical Methodologies

The accurate and sensitive detection and quantification of this compound are crucial for risk assessment and quality control in pharmaceutical products. Given its non-volatile nature, liquid chromatography-mass spectrometry (LC-MS) is the most suitable analytical technique.

Recommended Analytical Technique: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of N-nitrosamines.[15][16] This technique allows for the separation of the analyte from complex matrices followed by its unambiguous identification and quantification based on its mass-to-charge ratio and fragmentation pattern.

Proposed Experimental Protocol: LC-MS/MS Analysis

The following is a proposed step-by-step methodology for the analysis of this compound in a drug substance or product. This protocol is based on established methods for other N-nitrosamines and should be validated for its intended use.

3.2.1. Sample Preparation

-

Weighing: Accurately weigh a suitable amount of the sample into a centrifuge tube.

-

Extraction: Add an appropriate extraction solvent (e.g., methanol or dichloromethane). The choice of solvent will depend on the solubility of the sample matrix.

-

Sonication/Vortexing: Sonicate or vortex the sample to ensure complete extraction of the analyte.

-

Centrifugation: Centrifuge the sample to pellet any insoluble material.

-

Filtration: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

3.2.2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for this compound would need to be determined by infusing a standard solution. A potential precursor ion would be [M+H]⁺ at m/z 133.1. Product ions would be identified by fragmentation of the precursor ion.

Caption: General workflow for the LC-MS/MS analysis of this compound.

Safety, Handling, and Disposal

Given that this compound is a potential carcinogen, strict safety precautions must be followed during its handling and disposal.

Personal Protective Equipment (PPE)

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use safety glasses with side shields or goggles.

-

Lab Coat: A standard laboratory coat should be worn.

-

Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation.

Storage

Store this compound in a tightly sealed container in a cool, dry, and dark place.[17] Protect from light and moisture to prevent degradation.

Disposal

All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Decontamination of glassware and work surfaces should be performed using appropriate procedures for carcinogenic compounds.

Conclusion

This compound presents a significant analytical challenge due to its potential carcinogenicity and the low levels at which it may be present as an impurity in pharmaceutical products. A thorough understanding of its chemical properties and stability is paramount for developing robust analytical methods and ensuring product safety. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to confidently work with and analyze this compound. As with all N-nitrosamines, a proactive approach to risk assessment and control is essential throughout the drug development lifecycle.

References

-

Chemsrc. N-Nitrososarcosine Methyl Ester | CAS#:51938-19-3. [Link]

-

Chemical-Suppliers. N-Nitrososarcosine Methyl Ester | CAS 51938-19-3. [Link]

-

Chow, Y. L., et al. "Efficient photolytic degradation of nitrosamines." PubMed, 1979. [Link]

-

Lee, C., et al. "UV photolytic mechanism of N-nitrosodimethylamine in water: roles of dissolved oxygen and solution pH." Environmental Science & Technology, vol. 39, no. 24, 2005, pp. 9702-9. [Link]

-

CliniSciences. This compound [51938-19-3]. [Link]

-

Mitch, W. A., et al. "An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants." ACS Publications, 2021. [Link]

-

Chaudhary, P., et al. "An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite." Green Chemistry, vol. 19, no. 24, 2017, pp. 5859-5864. [Link]

-

FILAB. "Analysis of nitrosamines by GC-TEA." [Link]

-

Giesen, Y., et al. "Method for the determination of N-nitrosamines in workplace air using gas chromatography with a thermal energy analyzer (GC-TEA) after elution." Publisso, 2022. [Link]

-

Ellingson, P. "Anybody using Thermal Energy Analysis for Nitrosamine testing?" Nitrosamines Exchange, 2022. [Link]

-

Fine, N. A., and G. T. Rochelle. "Thermal Decomposition of Nitrosamines in Amine Scrubbing." AIChE Proceedings, 2013. [Link]

-

Wang, Y., et al. "Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol." Research Square, 2021. [Link]

-

Occupational Safety and Health Administration. "OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry." [Link]

-

National Toxicology Program. "Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings." [Link]

-

Liang, S.-H., et al. "Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS." ResearchGate, 2021. [Link]

-

Montesano, R., and H. Bartsch. "Mechanisms of action of N-nitroso compounds." PubMed, 1989. [Link]

-

Pereira, G. F., et al. "A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin." PubMed, 2023. [Link]

-

Shimadzu Corporation. "Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system." [Link]

-

Delaware Health and Social Services. "N-NITROSO COMPOUNDS." [Link]

-

Montesano, R., and H. Bartsch. "Mechanisms of action of N-nitroso compounds." Semantic Scholar, 1989. [Link]

-

US EPA. "Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC." [Link]

-

US EPA. "N-Nitrosodimethylamine." [Link]

-

Organic Chemistry Portal. "Nitrosamine synthesis by nitrosation." [Link]

-

Jain, P., et al. "Mechanism of action of N-nitroso compounds in animal body." ResearchGate, 2020. [Link]

-

Zolfigol, M. A., et al. "Selective N-Nitrosation of Amines, N-Alkylamides and N-Alkylureas by N 2 O 4 Supported on Cross-Linked Polyvinylpyrrolidone (PVP-N 2 O 4 )." Helvetica Chimica Acta, vol. 86, no. 1, 2003, pp. 1-10. [Link]

-

Sha, X., et al. "Hydrolysis of acyloxy nitroso compounds yields nitroxyl (HNO)." PubMed, 2006. [Link]

-

Novak, M., and S. A. Kennedy. "Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines." PubMed, 1998. [Link]

-

Reddit. "N-nitroso compound stability in acid." r/Chempros, 2024. [Link]

-

Freeman, J. P. "Preparations of C-Nitroso Compounds." PubMed Central, 2008. [Link]

-

Williams, D. L. H. "Mechanistic studies of nitrosation reactions of N-.O- and S-nitroso compounds." Durham e-Theses, 2012. [Link]

-

National Center for Biotechnology Information. "N-Nitrososarcosine." PubChem, [Link]

-

ChemRxiv. "Kinetics of alkaline hydrolysis of synthetic organic esters." [Link]

Sources

- 1. OSHA Hazard Information Bulletins N-Nitroso Compounds in Industry | Occupational Safety and Health Administration [osha.gov]

- 2. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]

- 3. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oak.go.kr [oak.go.kr]

- 5. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. N-Nitrososarcosine | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. Mechanistic studies of nitrosation reactions of N-.O- and S-nitroso compounds - Durham e-Theses [etheses.dur.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Efficient photolytic degradation of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pacewater.com [pacewater.com]

- 14. (769e) Thermal Decomposition of Nitrosamines in Amine Scrubbing | AIChE [proceedings.aiche.org]

- 15. researchgate.net [researchgate.net]

- 16. A comprehensive LC-UHPLC-MS/MS method for the monitoring of N-nitrosamines in lipophilic drugs: A case study with rifampicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Trace analysis of volatile N-nitroso compounds by combined gas chromatography and thermal energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,3'-Diindolylmethane (CAS 51938-19-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3,3'-Diindolylmethane (DIM), a molecule of significant interest in chemoprevention and cancer therapeutics.[1][2][3] Identified by CAS number 51938-19-3 (and the more common 1968-05-4), DIM is the primary acid-catalyzed condensation product of indole-3-carbinol (I3C), a compound abundant in cruciferous vegetables.[4][5][6] We will delve into its fundamental physicochemical properties, explore its complex mechanisms of action, provide validated experimental protocols for its use in a laboratory setting, and detail a thorough hazard and safety assessment. This document is intended to serve as a critical resource for professionals engaged in preclinical research and drug development involving DIM.

Physicochemical Characterization

A precise understanding of a compound's physical and chemical properties is the foundation of sound experimental design. DIM is a crystalline solid with poor aqueous solubility, a critical factor that dictates its formulation for in vitro and in vivo studies.[7] Its lipophilic nature facilitates passage through cell membranes, but necessitates the use of organic solvents for creating stock solutions.

Expert Insight: The poor water solubility is a significant hurdle for bioavailability.[2] While DMSO is the standard for in vitro work, researchers should be aware that absorption-enhanced formulations are often used in clinical and advanced preclinical studies to improve systemic exposure.[8]

Table 1: Physicochemical Properties of 3,3'-Diindolylmethane

| Property | Value | Source(s) |

| CAS Number | 1968-05-4 (Primary), 51938-19-3 | [4][7] |

| Molecular Formula | C₁₇H₁₄N₂ | [4][7] |

| Molecular Weight | 246.31 g/mol | [4][7] |

| Appearance | Crystalline solid (off-white) | [2][7] |

| Melting Point | 164-168 °C | |

| Solubility | DMSO: ~30-49 mg/mL | [7][9] |

| Ethanol: ~15-18 mg/mL | [7][9] | |

| DMF: ~30 mg/mL | [7] | |

| Water: Insoluble / Sparingly soluble | [7][9] | |

| UV/Vis (λmax) | 225, 283 nm | [7] |

| Storage | Store at -20°C | [7] |

Biological Activity & Core Mechanisms of Action

DIM's anticancer properties are not attributed to a single mode of action but rather to its ability to modulate multiple, critical cellular signaling pathways.[6][10] This pleiotropic activity makes it a compelling candidate for both standalone investigation and combinatorial therapeutic strategies.

Key mechanisms include:

-

Aryl Hydrocarbon Receptor (AhR) Modulation: DIM is a known ligand for AhR.[6] Activation of this pathway influences the expression of xenobiotic-metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1), which in turn alters estrogen metabolism.[6][11] This promotes the conversion of estrogen to the less proliferative 2-hydroxyestrone, a key aspect of its chemopreventive effects in hormone-dependent cancers like breast cancer.[11]

-

Androgen Receptor (AR) Antagonism: In prostate cancer cells, DIM acts as a potent, pure androgen receptor antagonist.[9][12] It inhibits the translocation of AR to the nucleus and suppresses the transcription of AR target genes like prostate-specific antigen (PSA), thereby impeding cancer cell proliferation.[12]

-

Induction of Apoptosis & Cell Cycle Arrest: DIM has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in a variety of cancer cell lines, including breast, prostate, pancreatic, and gastric cancers.[5][10][13] This is often achieved by modulating the expression of cell cycle regulators like p21 and p27 and down-regulating survival proteins such as survivin.[6][14]

-

Inhibition of Signaling Pathways: DIM can inhibit critical survival signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are frequently overactive in cancer cells.[14]

Visualizing the Aryl Hydrocarbon Receptor (AhR) Pathway

The following diagram illustrates the canonical pathway for DIM-mediated modulation of estrogen metabolism.

Caption: DIM activates the AhR pathway to modulate gene expression.

Laboratory Methodologies & Protocols

Working with DIM requires careful consideration of its solubility. The following protocols provide a validated starting point for in vitro cell-based assays.

Protocol 1: Preparation of a 50 mM DIM Stock Solution

Rationale: A concentrated stock solution in an organic solvent is essential for introducing DIM into aqueous cell culture media without precipitation and for minimizing the final solvent concentration to non-toxic levels. DMSO is the solvent of choice due to its high solvating power for DIM and general compatibility with cell culture.[7][9]

Materials:

-

3,3'-Diindolylmethane (FW: 246.31 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance and sterile pipette tips

Procedure:

-

Calculation: To prepare 1 mL of a 50 mM stock solution, weigh out 12.32 mg of DIM.

-

Calculation: 246.31 g/mol * 0.050 mol/L * 0.001 L = 0.0123155 g = 12.32 mg

-

-

Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully add 12.32 mg of DIM powder.

-

Solubilization: Add 1 mL of anhydrous DMSO to the tube.

-

Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store protected from light at -20°C. The solution is stable for several months under these conditions.

Protocol 2: Cell Proliferation Assay (MTT Assay) using DIM

Rationale: This protocol outlines a standard method to assess the cytotoxic or cytostatic effects of DIM on a cancer cell line (e.g., MCF-7 breast cancer cells). It includes critical controls to ensure the validity of the results.

Workflow Visualization:

Caption: Workflow for assessing cell viability after DIM treatment.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare Dilutions: On the day of treatment, prepare serial dilutions of the 50 mM DIM stock solution in complete medium. A typical final concentration range might be 1 µM to 100 µM.

-

Crucial Control: Prepare a "Vehicle Control" medium containing the same final concentration of DMSO as the highest DIM concentration well (e.g., if 100 µM DIM is used from a 50 mM stock, the dilution is 1:500, so the vehicle control should have 0.2% DMSO).

-

-

Treatment: Carefully remove the old medium from the wells. Add 100 µL of the appropriate DIM dilution or control medium to each well (perform in triplicate).

-

Incubation: Return the plate to the incubator for the desired time period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well. Mix gently by pipetting to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Hazard and Safety Assessment

While DIM is a naturally derived compound, it must be handled with appropriate laboratory precautions. Safety Data Sheets (SDS) for similar chemicals often lack specific toxicological data for DIM itself, requiring a cautious approach based on general chemical handling principles.

GHS Hazard Identification (General Guidance): While a specific harmonized classification for DIM is not readily available, based on its nature as a fine powder and its biological activity, the following should be considered:

-

Acute Toxicity: Data is limited. Assume it may be harmful if swallowed, inhaled, or in contact with skin.

-

Skin/Eye Irritation: May cause skin and serious eye irritation.

-

Respiratory Sensitization: Avoid inhaling dust, as fine organic powders can be respiratory irritants.

Table 2: Safety & Handling Procedures

| Aspect | Guideline | Rationale |

| Personal Protective Equipment (PPE) | Wear a lab coat, nitrile gloves, and safety glasses with side shields. | To prevent skin and eye contact with the chemical. |

| Handling | Handle in a well-ventilated area or a chemical fume hood, especially when weighing the powder. Avoid dust formation. | To minimize inhalation of fine particulates.[15] |

| Storage | Keep the container tightly closed in a dry, cool (-20°C for long-term), and well-ventilated place. | To maintain chemical stability and prevent degradation.[7] |

| Spill Response | For small spills of powder, gently sweep up the material, avoiding dust clouds, and place it in a sealed container for disposal. For solutions, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container. | To contain the spill and prevent environmental release or further exposure.[16] |

| First Aid | Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[16] Skin: Wash off with soap and plenty of water.[16] Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[16] Inhalation: Move the person into fresh air. If breathing is difficult, seek medical attention. | Standard first-aid procedures for chemical exposure to mitigate harm. |

| Disposal | Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow it to enter drains. | To ensure proper chemical waste management and prevent environmental contamination. |

Toxicological Data: Specific LD50 data for DIM is not consistently reported in readily accessible safety databases. One study noted that oral gavage in mice at 250 mg/kg showed no acute toxicity.[9] However, a lack of comprehensive data necessitates treating the compound with caution. It is known to interact with major metabolic enzyme systems (Cytochrome P450s), indicating a potential for drug-drug interactions.[17]

Conclusion

3,3'-Diindolylmethane (CAS 51938-19-3) is a pleiotropic agent with well-documented anticancer activities stemming from its ability to modulate key cellular pathways, including hormone receptor signaling and cell cycle regulation. Its primary challenges in a therapeutic context are poor solubility and bioavailability, which are active areas of formulation research. For the laboratory scientist, a firm grasp of its physicochemical properties, particularly its solubility, is paramount for designing robust and reproducible experiments. Adherence to standard chemical safety protocols is essential to ensure safe handling and mitigate any potential hazards. This guide provides the foundational knowledge and practical protocols to enable further research into the promising therapeutic potential of this important natural compound.

References

- 3,3'-Diindolylmethane (DIM)

-

3,3'-Diindolylmethane - Wikipedia. (URL: [Link])

-

Anti-Cancer and Other Biological Effects of a Dietary Compound 3,3ʹ-Diindolylmethane Supplementation: A Systematic Review of Human Clinical Trials. Nutrition and Cancer. (URL: [Link])

-

3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways. Molecular Biology Reports. (URL: [Link])

-

Diindolylmethane. Memorial Sloan Kettering Cancer Center. (URL: [Link])

-

Cellular and Molecular Mechanisms of 3,3′-Diindolylmethane in Gastrointestinal Cancer. Molecules. (URL: [Link])

-

3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants. Cancers. (URL: [Link])

-

Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies. Nutrition Reviews. (URL: [Link])

-

DIM Mechanism of Action* & Estrogen Metabolic Pathway. DUTCH Test. (URL: [Link])

-

Chemopreventive properties of 3,3'-diindolylmethane in breast cancer: evidence from experimental and human studies. PubMed. (URL: [Link])

-

3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans. Drug Metabolism and Disposition. (URL: [Link])

-

Introduction - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice (Gavage Studies). National Toxicology Program. (URL: [Link])

-

DIINDOLYLMETHANE (3,3). PCCA. (URL: [Link])

-

Evaluation of Chronic Dietary Exposure to Indole-3-Carbinol and Absorption-Enhanced 3,3′-Diindolylmethane in Sprague-Dawley Rats. ResearchGate. (URL: [Link])

-

Diindolylmethane: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. (URL: [Link])

-

3,3'-Diindolylmethane Exhibits Significant Metabolism After Oral Dosing in Humans. OSTI.GOV. (URL: [Link])

-

Physiological modeling of formulated and crystalline 3,3'-diindolylmethane pharmacokinetics following oral administration in mice. ResearchGate. (URL: [Link])

-

3,3'-Diindolylmethane Modulates Estrogen Metabolism in Patients with Thyroid Proliferative Disease: A Pilot Study. ResearchGate. (URL: [Link])

-

SAFETY DATA SHEET. Procter & Gamble. (URL: [Link])

-

Safety Data Sheet(SDS). (URL: [Link])

-

Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. 3M. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemopreventive properties of 3,3'-diindolylmethane in breast cancer: evidence from experimental and human studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,3'-Diindolylmethane - Wikipedia [en.wikipedia.org]

- 5. dovepress.com [dovepress.com]

- 6. Chemopreventive properties of 3,3′-diindolylmethane in breast cancer: evidence from experimental and human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. Cellular and Molecular Mechanisms of 3,3′-Diindolylmethane in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dutchtest.com [dutchtest.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. mskcc.org [mskcc.org]

- 14. 3,3′-Diindolylmethane (DIM) Inhibits the Growth and Invasion of Drug-Resistant Human Cancer Cells Expressing EGFR Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. cdn3.evostore.io [cdn3.evostore.io]

- 17. researchgate.net [researchgate.net]

Foreword: A Note on Chemical Identity and Biological Relevance

An In-depth Technical Guide to the Biological Activity of N-Nitroso Sarcosine Methyl Ester

This guide focuses on the biological activity of this compound. It is critical for the reader to understand that in the context of biological systems, the methyl ester is primarily of interest as a potential precursor to N-Nitrososarcosine (NSAR). Due to rapid hydrolysis anticipated in vivo, the vast majority of toxicological and carcinogenic data is associated with the parent compound, NSAR. Therefore, this document will discuss the biological activity of NSAR as the ultimate effector molecule, following the likely metabolic fate of the methyl ester. The ester form is most frequently encountered in analytical chemistry, where it serves as a derivative to enhance volatility for gas chromatography.

Introduction to N-Nitroso Compounds and Sarcosine Derivatives

N-nitroso compounds (NOCs) are a class of potent genotoxic carcinogens characterized by a nitroso group (-N=O) bonded to a nitrogen atom.[1] Their carcinogenicity has been extensively documented in animal studies, and many are classified as probable or confirmed human carcinogens by the International Agency for Research on Cancer (IARC).[1] NOCs can be formed endogenously in the acidic environment of the stomach from the reaction of nitrites with secondary or tertiary amines, or they can be ingested pre-formed from sources like cured meats, tobacco smoke, and certain industrial processes.[2][3]

N-Nitrososarcosine (NSAR) is a non-volatile N-nitroso-amino acid.[2][4] Its methyl ester, this compound, is the corresponding esterified derivative. While not commercially manufactured on a large scale, its potential formation as an impurity in pharmaceuticals containing a sarcosine moiety, or its use as a laboratory standard, necessitates a thorough understanding of its biological profile.[5][6] The core of its biological activity lies in its ability to be metabolically converted into a reactive species that can directly damage cellular macromolecules, most notably DNA.[7][8]

Metabolic Activation: The Path to Carcinogenicity

Unlike some carcinogens that are directly reactive, N-nitrosamines like NSAR require metabolic activation to exert their genotoxic effects.[2][9] This bioactivation is a critical, initiating step in their mechanism of carcinogenesis.

In Vivo Hydrolysis of the Methyl Ester

It is widely anticipated that upon entering a biological system, this compound is rapidly hydrolyzed by esterase enzymes present in plasma and tissues to yield its parent compound, N-Nitrososarcosine (NSAR), and methanol. This enzymatic conversion is the first key step, releasing the molecule that undergoes the critical toxifying metabolism.

Cytochrome P450-Mediated α-Hydroxylation

The primary pathway for NSAR activation is α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues.[2][9] Specifically, a hydroxyl group is added to the carbon atom adjacent (the α-position) to the N-nitroso group. In the case of NSAR, this occurs at the methyl group.

This enzymatic step is the rate-limiting and decisive event. The resulting intermediate, α-hydroxy-N-nitrososarcosine, is highly unstable.[2] It undergoes spontaneous, non-enzymatic decomposition to generate two products: formaldehyde and a highly reactive carboxymethyldiazonium ion.[2] It is this diazonium ion that is considered the ultimate carcinogen .

Genotoxicity and Mechanism of Action

The carcinogenic activity of NSAR is a direct consequence of its genotoxicity.[1] The carboxymethyldiazonium ion generated during metabolic activation is a potent electrophile that readily reacts with nucleophilic sites on DNA bases.

This reaction, known as alkylation (specifically, carboxymethylation), results in the formation of DNA adducts. Key adducts formed by NSAR include:

-

O⁶-carboxymethylguanine (O⁶-CMG): This is considered the most significant pro-mutagenic lesion. During DNA replication, DNA polymerase often misinterprets O⁶-CMG and incorrectly pairs it with thymine instead of cytosine. This leads to G:C to A:T transition mutations in subsequent rounds of replication.

-

7-carboxymethylguanine (7-CMG): While more abundant than O⁶-CMG, this adduct is less mutagenic and is often removed by DNA repair mechanisms. However, its presence can lead to depurination, creating an abasic site that can also result in mutations if not properly repaired.

The accumulation of these DNA adducts and the resulting mutations in critical genes, such as tumor suppressor genes (e.g., p53) and proto-oncogenes (e.g., Ras), can disrupt normal cell cycle control, leading to uncontrolled cell proliferation and the initiation of cancer.[7]

Carcinogenicity in Animal Models

The carcinogenicity of NSAR has been unequivocally demonstrated in multiple animal studies. These studies are foundational to its classification as a carcinogen and provide critical data for risk assessment.

Table 1: Summary of N-Nitrososarcosine Carcinogenicity Data

| Species | Route of Administration | Target Organ(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Rat | Drinking Water | Esophagus | Induction of esophageal tumors. | [2] |

| Mouse | Dietary Administration | Nasal Cavity | Caused the development of nasal tumors. | [2] |

| Newborn Mouse | Intraperitoneal (i.p.) Injection | Liver | Resulted in the formation of liver tumors. |[2][10] |

These studies highlight the potent, organ-specific carcinogenic potential of NSAR. The route of administration often influences the primary site of tumor development, reflecting differences in metabolism and distribution.

Analytical Methodologies for Detection and Quantification

For researchers and drug development professionals, the ability to reliably detect and quantify this compound or its parent acid is paramount for safety and quality control.[11] Given the low acceptable intake limits for nitrosamines, highly sensitive and specific analytical methods are required.[5]

Chromatographic Techniques

Modern analytical strategies predominantly rely on hyphenated chromatographic techniques.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for non-volatile nitrosamines like NSAR.[12][13] It offers excellent sensitivity and selectivity. The method involves separating the analyte from the sample matrix using liquid chromatography, followed by ionization (typically electrospray ionization, ESI) and detection by a mass spectrometer. The use of an isotopically labeled internal standard is crucial for accurate quantification.[12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Historically, GC-based methods were common.[14] However, because NSAR is non-volatile, a derivatization step is required to convert it into a more volatile form.[12] Ironically, this often involves esterification to produce this compound, the subject of this guide. GC is often coupled with a Thermal Energy Analyzer (TEA), which is highly specific for nitroso compounds, or a mass spectrometer.

Sample Preparation

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte. Common techniques include:

-

Liquid-Liquid Extraction (LLE)

-

Solid-Phase Extraction (SPE)

-

Supported Liquid-Liquid Extraction (SL-L) [12]

Standard Protocols for Genotoxicity Assessment

To evaluate the mutagenic potential of N-nitroso compounds, standardized in vitro and in vivo assays are employed.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to induce gene mutations.[15]

Protocol Outline:

-

Metabolic Activation: The test compound (this compound) is pre-incubated with a liver homogenate fraction (S9) from Aroclor-induced rats or hamsters. This S9 mix contains the necessary CYP enzymes for metabolic activation.[15][16]

-

Exposure: The S9/compound mixture is added to several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).

-

Plating: The bacteria are plated on a minimal agar medium that lacks histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form visible colonies. The number of revertant colonies is counted and compared to a negative control. A significant, dose-dependent increase in revertant colonies indicates a positive (mutagenic) result.

The choice of hamster liver S9 is often preferred for nitrosamines as it can provide enhanced metabolic activation compared to rat S9 for some compounds.[15]

In Vitro Micronucleus Assay

This assay detects chromosomal damage in mammalian cells.

Protocol Outline:

-

Cell Culture: Human or other mammalian cells (e.g., TK6, CHO) are cultured.[16]

-

Exposure: Cells are treated with the test compound, with and without an exogenous metabolic activation system (S9).

-

Cytochalasin B Block: Cytochalasin B is added to block cytokinesis (cell division), resulting in binucleated cells that have completed mitosis.

-

Harvesting & Staining: Cells are harvested, fixed, and stained with a DNA-specific dye.

-

Analysis: Binucleated cells are scored under a microscope for the presence of micronuclei—small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. A significant increase in micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.

Risk Assessment and Regulatory Context

Given their potent carcinogenicity, regulatory agencies have established stringent controls for N-nitrosamine impurities in pharmaceuticals and food. The acceptable intake (AI) limit for a given nitrosamine is often derived from its carcinogenic potency, typically the TD50 (the chronic daily dose that gives 50% of animals tumors at the end of a standard lifetime).

For N-Nitrososarcosine, the Carcinogenic Potency Categorization Approach (CPCA) places it in Category 4, corresponding to an acceptable intake limit of 1500 ng/day.[5] This classification reflects its structure, particularly the presence of a deactivating carboxylic acid group, which makes it a weaker carcinogen compared to small aliphatic nitrosamines like NDMA (Category 1, AI = 18 ng/day).[5]

Conclusion

This compound is best understood as a pro-carcinogen whose biological activity is mediated through its hydrolysis to N-Nitrososarcosine. The subsequent metabolic activation of NSAR via α-hydroxylation generates a highly reactive carboxymethyldiazonium ion, the ultimate carcinogenic species. This electrophile forms pro-mutagenic adducts with DNA, leading to genetic mutations that can initiate cancer, with demonstrated effects in the esophagus, liver, and nasal cavity of animal models. The robust analytical methods available, particularly LC-MS/MS, are essential for monitoring and controlling this compound to ensure public health and safety.

References

- Hecht, S. S., & Isaac, B. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed Central.

- Dhont, J. H., & van Ingen, C. (1976). Identification and quantitative determination of nitrosoproline and nitrososarcosine and preliminary investigations on nitrosohydroxyproline in cured meat products.

- CDH Fine Chemical. (n.d.). N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals. CDH.

- Cheng, C. F. R. (1998). Analytical studies on N-nitroso and related compounds. The University of Hong Kong.

- Various Authors. (2024). N-nitrososarcosine limit. Nitrosamines Exchange Community Forum.

- Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241-250.

- Valte, K., et al. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Source not explicitly provided, but content discusses modern analytical methods].

- Leung, K., & Archer, M. C. (1983). Metabolism of the Z and E isomers of N-nitroso-N-methyl-(2-oxopropyl)amine by rat hepatocytes.

- Li, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Regulatory Toxicology and Pharmacology, 154, 105730.

- Kumar, P., & Kumar, D. (2018). Carcinogenic effects of N-nitroso compounds in the environment. [Journal not specified in source].

- National Center for Biotechnology Information. (n.d.). N-Nitrososarcosine.

- Cayman Chemical. (n.d.). N-Nitroso Sarcosine (CAS 13256-22-9).

- Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Semantic Scholar.

- Rao, T. K. (Ed.). (1984). Genotoxicology of N-Nitroso Compounds. Semantic Scholar.

- Feng, S., et al. (2015). Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry. Analytical Methods, 7(18), 7683-7688.

- S, J. M. R., et al. (2023).

- CliniSciences. (n.d.). This compound [51938-19-3]. CliniSciences Product Page.

- Valcovic, L. R., et al. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International Journal of Environmental Research and Public Health, 18(18), 9576.

- Valcovic, L. R., et al. (2021).

- Hecht, S. S. (2012). EXPOSURE AND METABOLIC ACTIVATION BIOMARKERS OF CARCINOGENIC TOBACCO-SPECIFIC NITROSAMINES. Accounts of Chemical Research, 45(6), 954-963.

- Fong, L. Y. Y. (1982). N-NITROSO COMPOUNDS : ENVIRONMENTAL CARCINOGENS. ScienceAsia, 8(3), 111-118.

- Heflich, R. H., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 895, 503740.

Sources

- 1. N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals - Amerigo Scientific [amerigoscientific.com]

- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journal.environcj.in [journal.environcj.in]

- 4. N-Nitrososarcosine | C3H6N2O3 | CID 25811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-nitrososarcosine limit - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]

- 6. 285275-500mg | this compound Clinisciences [clinisciences.com]

- 7. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of action of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. caymanchem.com [caymanchem.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Determination of N-nitrososarcosine in tobacco and smokeless tobacco products using isotope dilution liquid chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and quantitative determination of nitrosoproline and nitrososarcosine and preliminary investigations on nitrosohydroxyproline in cured meat products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Carcinogenic Potential of N-Nitroso Sarcosine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-nitroso compounds (NOCs) represent a significant class of chemical carcinogens to which humans are frequently exposed through diet, lifestyle, and as impurities in pharmaceutical products.[1][2][3] This technical guide provides a comprehensive examination of the carcinogenic potential of N-Nitroso Sarcosine Methyl Ester (NSME), a representative member of the N-nitrosamine family. As a Senior Application Scientist, this document synthesizes current knowledge on its mechanism of action, metabolic activation, genotoxicity, and evidence from animal carcinogenicity studies. We will delve into the causality behind its biological effects, outline self-validating experimental approaches for its assessment, and provide actionable insights for professionals in toxicology and drug development. The content is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The N-Nitrosamine Hazard

N-nitrosamines are potent genotoxic carcinogens that induce cancer in numerous animal species, and many are classified as probable or possible human carcinogens by the International Agency for Research on Cancer (IARC).[2][4] Their general structure features a nitroso group (-N=O) bonded to a nitrogen atom.[2] N-Nitroso Sarcosine (NSAR) and its esters, including the methyl ester (NSME), are formed from the nitrosation of the amino acid sarcosine or its derivatives.[5][6] This reaction can occur endogenously in the acidic environment of the stomach from dietary precursors (amines and nitrites) or can be present as preformed contaminants in various products, including cured meats, tobacco, and certain pharmaceuticals.[1][5][6]

This guide focuses on NSME, elucidating the molecular journey from a stable procarcinogen to a reactive species capable of initiating tumorigenesis. Understanding this pathway is critical for accurate risk assessment and the development of mitigation strategies in drug manufacturing and public health.

The Core Mechanism: Metabolic Activation to an Electrophilic Intermediate

A fundamental principle of N-nitrosamine toxicology is that they are not directly carcinogenic. Instead, they function as procarcinogens, requiring metabolic activation to exert their genotoxic effects.[1][7][8] This bioactivation is a critical, self-validating step in their mechanism of action; without it, the parent compound is relatively inert. The primary pathway is mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP2E1 and CYP2A6, located predominantly in the liver but also in other tissues like the esophagus and nasal mucosa.[1][9]

The activation cascade proceeds as follows:

-

α-Hydroxylation: The process begins with the enzymatic oxidation of the carbon atom adjacent (in the alpha position) to the nitroso-substituted nitrogen. This is the rate-limiting and determinative step.

-

Formation of an Unstable Intermediate: This hydroxylation yields an unstable α-hydroxynitrosamine.

-

Spontaneous Decomposition: The α-hydroxynitrosamine rapidly and non-enzymatically decomposes. This decomposition cleaves the C-N bond, releasing an aldehyde (formaldehyde in this case) and a highly reactive electrophilic species: the methyldiazonium ion (CH₃N₂⁺).[1][6]

The methyldiazonium ion is the ultimate carcinogen. Its extreme reactivity and electrophilicity drive its interaction with cellular nucleophiles, with the most consequential target being DNA.[1][9]

Caption: Metabolic activation pathway of this compound.

Genotoxicity: The Formation of Mutagenic DNA Adducts

The carcinogenicity of NSME is rooted in its ability to act as a genotoxic agent, directly damaging the genetic material of the cell.[2] The methyldiazonium ion formed during metabolic activation is a powerful methylating agent that covalently binds to nucleophilic sites on DNA bases, forming DNA adducts.[1][9][10]

While several adducts can form, the most critical for mutagenesis is O⁶-methylguanine (O⁶-MeG) .[9][11]

-

Mechanism of Mutagenesis: During DNA replication, the modified O⁶-MeG base is frequently misread by DNA polymerase. Instead of pairing with cytosine (C), it preferentially pairs with thymine (T).

-

Resulting Mutation: If this mispairing is not corrected by cellular DNA repair mechanisms (such as the enzyme O⁶-alkylguanine-DNA alkyltransferase, or MGMT), the subsequent round of replication will fix a G:C to A:T transition mutation in the DNA sequence.[9]

The accumulation of such mutations in critical genes, such as proto-oncogenes (e.g., KRAS) or tumor suppressor genes (e.g., TP53), can disrupt normal cell cycle control, leading to uncontrolled proliferation and the initiation of cancer.[2][12] The formation of these specific, measurable adducts provides a self-validating link between chemical exposure and the resulting genetic lesion.

Evidence from Animal Carcinogenicity Bioassays

While direct carcinogenicity data for the methyl ester (NSME) is limited in readily available literature, a wealth of evidence from studies on the parent compound, N-Nitrososarcosine (NSAR), and the closely related N-nitrososarcosine ethyl ester (NSEE) provides a strong basis for inferring its carcinogenic potential. The International Agency for Research on Cancer (IARC) has classified N-Nitrososarcosine (NSAR) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on sufficient evidence in experimental animals.[12][13]

Key findings from animal studies are summarized below:

| Compound | Species | Route of Administration | Target Organ(s) | Tumor Type | Reference |

| N-Nitrososarcosine (NSAR) | Rat | Drinking Water | Esophagus | Esophageal Carcinomas | [1][6][13] |

| N-Nitrososarcosine (NSAR) | Mouse | Dietary | Nasal Cavities | Nasal Tumors | [1][6][13] |